tert-butyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate: is a compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a sulfanylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfanylpropan-2-yl derivative. One common method involves the use of tert-butyl carbamate and an appropriate sulfanylpropan-2-yl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at a controlled temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate is used as a protecting group for amines in organic synthesis. It can be easily introduced and removed under mild conditions, making it valuable in the synthesis of complex molecules .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable carbamate linkages makes it useful in probing the active sites of enzymes .
Medicine: The carbamate moiety can be hydrolyzed in vivo to release the active drug, providing controlled release and improved pharmacokinetics .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate involves the formation of stable carbamate linkages with target molecules. The carbamate group can interact with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction is often reversible, allowing for controlled modulation of biological processes .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
tert-Butyl N-methylcarbamate: Another carbamate derivative with similar protecting group properties.
tert-Butyl carbazate: Used in the synthesis of hydrazones and as a protecting group for hydrazines.
Uniqueness: tert-Butyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1286768-36-2 |
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Molecular Formula |
C8H17NO2S |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-sulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C8H17NO2S/c1-6(5-12)9-7(10)11-8(2,3)4/h6,12H,5H2,1-4H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
NCVLQTCIRKDURX-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CS)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CS)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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